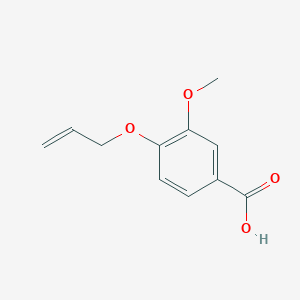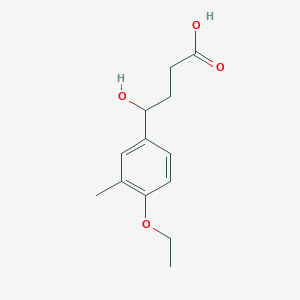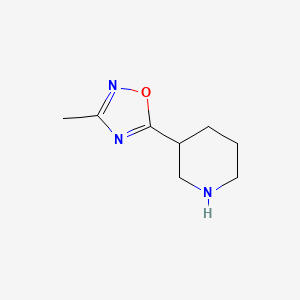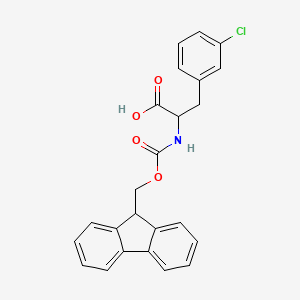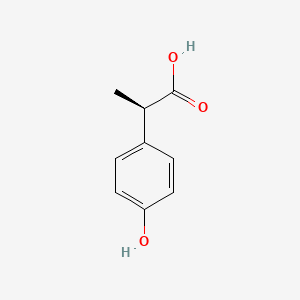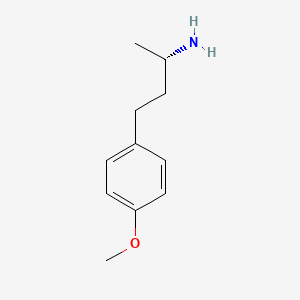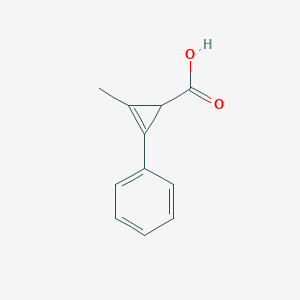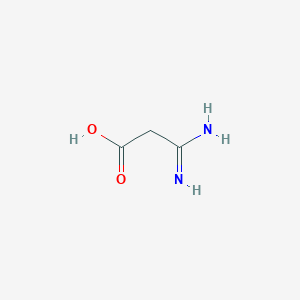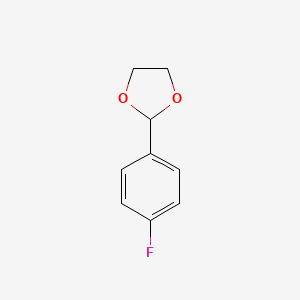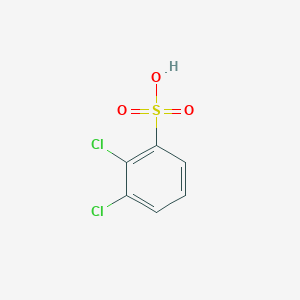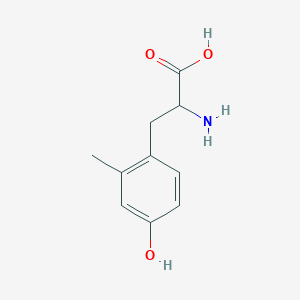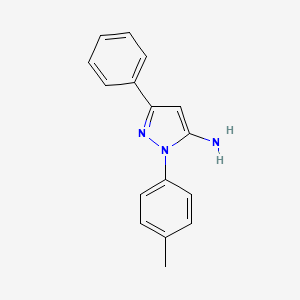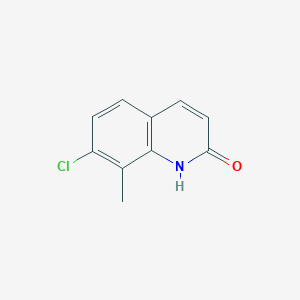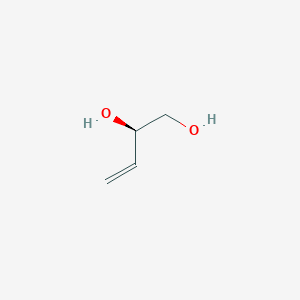
(R)-3-Butene-1,2-diol
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, structure, and other identifiers like CAS number or PubChem ID.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, which could include chemical reactions, catalysts used, reaction conditions, and yield.Molecular Structure Analysis
This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, polarity, and reactivity.Applications De Recherche Scientifique
Application Summary
“®-3-Butene-1,2-diol” is used as a chiral synthon derived from L-(+)-tartaric acid . It has been applied in the synthesis of various natural products .
Methods of Application
Results or Outcomes
The synthesized “®-3-Butene-1,2-diol” derivatives have been used for the preparation of arachidonic acid metabolites and ®-γ-caprolactone . The latter is a pheromone of Trogoderma species .
Synthesis of ®-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Application Summary
“®-3-Butene-1,2-diol-1-(p-toluenesulfonate)” is a derivative of “®-3-Butene-1,2-diol”. It is used in various chemical reactions due to its high reactivity .
Methods of Application
Results or Outcomes
Palladium-Catalyzed Enantioselective Synthesis
Application Summary
“®-3-Butene-1,2-diol” is used in the palladium-catalyzed enantioselective synthesis of various compounds .
Methods of Application
Results or Outcomes
The product, “(2R)-3-butene-1,2-diol”, is obtained with a high yield (84%) and a high enantiomeric excess (85%) . This product has been used as an intermediate in the preparation of pharmaceutical agents in a wide variety of therapeutic areas such as HIV protease inhibitors, immunosuppression, and oncology .
Synthesis of ®-1-benzyloxy-3-buten-2-ol
Application Summary
“®-1-benzyloxy-3-buten-2-ol” is a derivative of “®-3-Butene-1,2-diol”. It is used as a potential chiral synthon derived from L-(+)-tartaric acid .
Methods of Application
Results or Outcomes
The synthesized “®-1-benzyloxy-3-buten-2-ol” has been used for the preparation of arachidonic acid metabolites and ®-γ-caprolactone , a pheromone of Trogoderma species .
Synthesis of ®-ethyl-5-benzoyloxy-5-formyl pentanoate
Application Summary
“®-ethyl-5-benzoyloxy-5-formyl pentanoate” is another derivative of “®-3-Butene-1,2-diol”. It is a useful synthon for the preparation of arachidonic acid metabolites .
Methods of Application
Results or Outcomes
The synthesized “®-ethyl-5-benzoyloxy-5-formyl pentanoate” has been used for the preparation of arachidonic acid metabolites .
Safety And Hazards
This involves understanding the compound’s toxicity, environmental impact, and precautions needed when handling it.
Orientations Futures
This could involve potential applications of the compound, areas where further research is needed, and upcoming methods for its synthesis or analysis.
For a specific compound like “®-3-Butene-1,2-diol”, you would need to consult scientific literature or databases. Please note that not all compounds will have information available for all these categories. If you have access to scientific databases or a library, they may be able to help you find more specific information. I’m sorry I couldn’t provide the specific information you were looking for. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
(2R)-but-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Butene-1,2-diol | |
CAS RN |
86106-09-4 | |
| Record name | 3-Butene-1,2-diol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086106094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTENE-1,2-DIOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N11W6913KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

